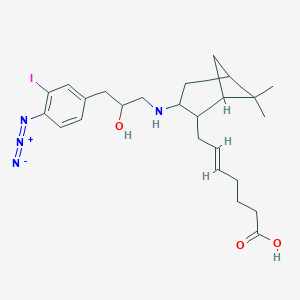
Arg-gly-asp
描述
精氨酰甘氨酰天冬氨酸是一种由精氨酸、甘氨酸和天冬氨酸三种氨基酸组成的三肽。它通常被称为RGD,这是一个在许多参与细胞粘附的蛋白质中发现的序列。该序列被整合素识别,整合素是跨膜受体,促进细胞-细胞外基质(ECM)粘附。 精氨酰甘氨酰天冬氨酸的发现为细胞生物学、医学和生物工程领域带来了重大进展 .
准备方法
合成路线和反应条件
精氨酰甘氨酰天冬氨酸的合成可以通过固相肽合成 (SPPS) 来实现。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程通常使用 Fmoc (9-芴甲氧羰基) 化学方法来保护氨基。一般步骤包括:
偶联: 第一个氨基酸连接到树脂上。
脱保护: 去除 Fmoc 基团以暴露氨基。
添加: 添加下一个 Fmoc 保护的氨基酸。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 肽从树脂上裂解并脱保护以产生最终产物.
工业生产方法
精氨酰甘氨酰天冬氨酸的工业生产通常涉及大规模 SPPS 或重组 DNA 技术。在重组 DNA 技术中,编码肽的基因被插入到合适的表达系统中,例如细菌或酵母,然后产生肽。 这种方法有利于以高纯度生产大量肽 .
化学反应分析
反应类型
精氨酰甘氨酰天冬氨酸可以进行各种化学反应,包括:
氧化: 精氨酸残基可以被氧化形成瓜氨酸。
还原: 含有半胱氨酸的肽中的二硫键可以被还原成游离硫醇。
取代: 氨基可以通过酰化或烷基化反应进行修饰.
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 酰化剂如乙酸酐或烷基化剂如碘乙酰胺.
主要产物
氧化: 含有瓜氨酸的肽。
还原: 具有游离硫醇基团的肽。
取代: 具有酰基或烷基的修饰肽.
科学研究应用
精氨酰甘氨酰天冬氨酸在科学研究中具有广泛的应用:
化学: 用作研究肽合成和修饰的模型肽。
生物学: 在细胞粘附研究和整合素信号研究中起着至关重要的作用。
医学: 用于开发针对整合素受体的药物,癌症治疗和伤口愈合。
作用机制
精氨酰甘氨酰天冬氨酸通过与细胞表面上的整合素受体结合来发挥作用。这种结合触发了一系列细胞内信号通路,调节各种细胞过程,包括细胞粘附、迁移、增殖和存活。 主要分子靶点是整合素,特别是αvβ3 和α5β1 亚型 .
相似化合物的比较
类似化合物
LDV (亮氨酸-天冬氨酸-缬氨酸): 另一种具有类似功能的整合素结合肽。
RGDS (精氨酰甘氨酰天冬氨酰丝氨酸): 精氨酰甘氨酰天冬氨酸的变体,含有一个额外的丝氨酸残基。
YIGSR (酪氨酸-异亮氨酸-甘氨酸-丝氨酸-精氨酸): 在层粘连蛋白中发现的肽序列,也介导细胞粘附.
独特性
精氨酰甘氨酰天冬氨酸因其对整合素受体的强大亲和力和特异性而独一无二。这种特异性使其成为靶向药物递送和治疗应用中的宝贵工具。 它促进细胞粘附和迁移的能力是无与伦比的,使其成为组织工程和再生医学中必不可少的组成部分 .
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)](/img/structure/B53928.png)
![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)




![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)

